molecular formula C18H14ClNO3 B5576765 N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5576765
M. Wt: 327.8 g/mol
InChI Key: QPFRMFSELCKUJB-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H14ClNO3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.0662210 g/mol and the complexity rating of the compound is 491. The solubility of this chemical has been described as <0.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research on the synthesis of related compounds indicates significant biological properties. For instance, the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives displayed antibacterial activity against various bacterial strains, highlighting the potential of these compounds in antimicrobial applications (Ramaganesh, Bodke, & Venkatesh, 2010).

Antimicrobial Activity

  • Studies on ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate have demonstrated antimicrobial activity. Such derivatives show promise in addressing microbial resistance, a significant concern in modern medicine (Radwan et al., 2020).

Chemosensor Applications

  • Research on a highly selective fluorescence chemosensor based on a similar compound, N-(2-(bis(2-((4-methylphenyl)sulfonamido)ethyl)amino)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide, indicates potential applications in detecting specific ions like Cu2+ and H2PO4−, which could be valuable in environmental monitoring and diagnostic applications (Meng et al., 2018).

Structural Analysis and Material Science

  • In-depth crystal structure and Hirshfeld surface analysis of derivatives of 2-oxo-2H-chromene-3-carboxylates provide insights into the molecular conformations, which could be beneficial in material science and drug design (Gomes et al., 2019).

Anticholinesterase Activity

  • N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have been synthesized and tested for anticholinesterase activity, suggesting their potential application in treating neurodegenerative diseases like Alzheimer’s (Ghanei-Nasab et al., 2016).

Antioxidant and Antibacterial Agents

  • Some derivatives, such as 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide, have shown both antioxidant and antibacterial properties, indicating their potential in pharmacological applications (Subbareddy & Sumathi, 2017).

Cancer Research

  • Studies have shown that certain analogues of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate can mitigate drug resistance in cancer cells, offering new avenues in cancer treatment (Das et al., 2009).

Photochromic Applications

  • The development of photochromic dyes, such as N-(4-chlorophenyl)-3,3-diphenyl-3H-benzo[f]chromene-5-carboxamide, for potential use in optical materials and coatings has been researched, demonstrating the versatility of these compounds in technological applications (Fang et al., 2015).

Polymer Science

  • Novel polymers containing coumarin groups have been synthesized, offering insights into the development of new materials with potential applications in industry and technology (Nechifor, 2009).

Hypoglycemic Activity

  • Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, a derivative, has been studied for its hypoglycemic activity, suggesting potential applications in diabetes management (Eistetter & Wolf, 1982).

Fluorescent Probe Development

  • Nitro-3-carboxamide coumarin derivatives have been proposed as novel fluorescent chemosensors for selective detection of Cu(II), indicating applications in analytical chemistry and environmental monitoring (Bekhradnia, Domehri, & Khosravi, 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c19-14-6-3-4-12(10-14)8-9-20-17(21)15-11-13-5-1-2-7-16(13)23-18(15)22/h1-7,10-11H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFRMFSELCKUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196498
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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